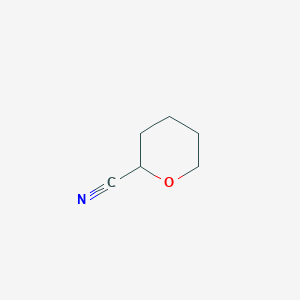
テトラヒドロ-2H-ピラン-2-カルボニトリル
概要
説明
Tetrahydro-2H-pyran-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H9NO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom The compound is characterized by the presence of a nitrile group (-CN) attached to the second carbon atom of the tetrahydropyran ring
科学的研究の応用
Tetrahydro-2H-pyran-2-carbonitrile has a wide range of applications in scientific research:
作用機序
Target of Action
Tetrahydro-2h-pyran-2-carbonitrile is a complex organic compound with a broad spectrum of potential biological and pharmaceutical properties
Mode of Action
It is known that pyran derivatives, which include tetrahydro-2h-pyran-2-carbonitrile, can interact with various biological targets due to their broad spectrum of biological and pharmaceutical properties . The specific interactions of Tetrahydro-2h-pyran-2-carbonitrile with its targets and the resulting changes are subjects of ongoing research.
Result of Action
Given the broad spectrum of biological and pharmaceutical properties of pyran derivatives , it is likely that Tetrahydro-2h-pyran-2-carbonitrile could have a wide range of molecular and cellular effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-pyran-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. . This method involves the formation of a six-membered ring through the cyclization of a linear precursor containing a nitrile group.
Another approach involves the one-pot condensation of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are typically carried out in solvents like ethanol or acetonitrile and may require the use of catalysts like calcium carbonate or ammonium acetate .
Industrial Production Methods
Industrial production of tetrahydro-2H-pyran-2-carbonitrile may involve scalable and efficient synthetic routes that can be carried out under mild conditions. For example, the use of metal-free ring-expansion reactions of monocyclopropanated pyrroles and furans has been developed to produce highly functionalized tetrahydropyran derivatives . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
Tetrahydro-2H-pyran-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the nitrile group and the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, which can oxidize the tetrahydropyran ring to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which reduce the nitrile group to primary amines.
Substitution: Substitution reactions may involve nucleophiles such as amines, alcohols, or thiols, which can replace the nitrile group or other substituents on the ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrahydro-2H-pyran-2-carbonitrile may yield tetrahydro-2H-pyran-2-carboxylic acid, while reduction may produce tetrahydro-2H-pyran-2-amine.
類似化合物との比較
Tetrahydro-2H-pyran-2-carbonitrile can be compared with other similar compounds, such as:
Tetrahydropyran-4-carbonitrile: This compound has the nitrile group attached to the fourth carbon atom of the tetrahydropyran ring, resulting in different reactivity and properties.
2H-Chromenes: These compounds have a fused aromatic ring, which imparts unique electronic and steric effects.
Tetrahydropyridine derivatives: These compounds contain a nitrogen atom in the ring, leading to different chemical and biological activities.
特性
IUPAC Name |
oxane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-5-6-3-1-2-4-8-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHZORZALMMUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5397-43-3 | |
| Record name | NSC4206 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


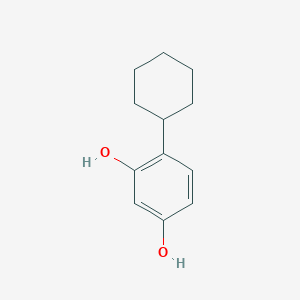
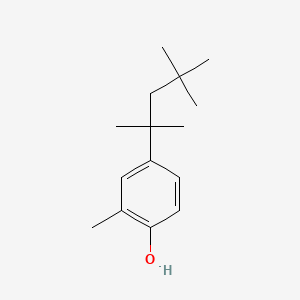

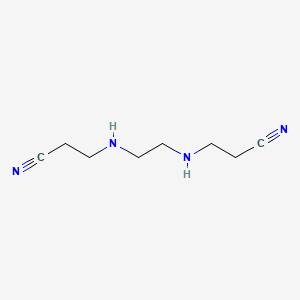


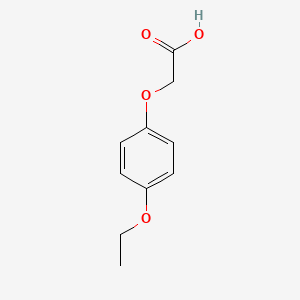
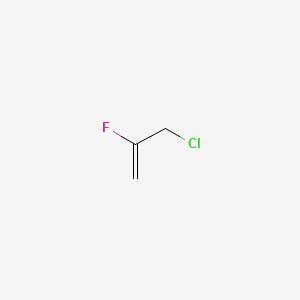
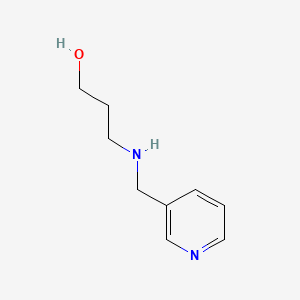
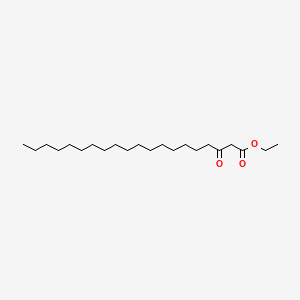
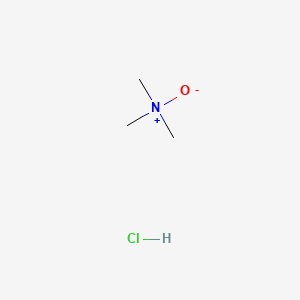
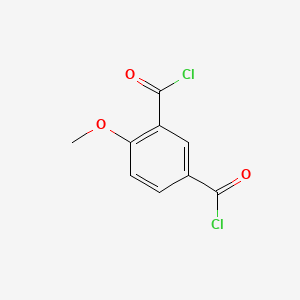
![2-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1605425.png)

